N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
The compound N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide features a propanamide linker connecting a substituted imidazo[2,1-b][1,3]thiazole core to a 2-methoxy-5-methylphenyl group. The imidazothiazole moiety is substituted at the 6-position with a 4-methoxyphenyl ring, which may enhance hydrophobic interactions in biological systems. This structure is distinct from common acetamide-linked analogues (e.g., 5h, 5l) and shares functional group similarities with other lipoxygenase (LOX) and kinase inhibitors .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-4-10-21(29-3)19(12-15)24-22(27)11-7-17-14-30-23-25-20(13-26(17)23)16-5-8-18(28-2)9-6-16/h4-6,8-10,12-14H,7,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATCJNDCZMJNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Propanamide Linkage: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide moiety undergoes hydrolysis under acidic or basic conditions. Key findings include:
Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .
Electrophilic Substitution on the Imidazo-Thiazole Core
The electron-rich imidazo[2,1-b]thiazole system participates in electrophilic substitutions:
Nitration
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Conditions : HNO₃/H₂SO₄, 0°C → 25°C (4 h)
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Product : Nitro group introduced at position 5 of the thiazole ring (confirmed via X-ray crystallography) .
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Yield : 78%
Halogenation
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Bromination : NBS (N-bromosuccinimide) in DMF, 50°C (2 h) yields 2-bromo derivative (64% yield) .
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Chlorination : SOCl₂ in dichloromethane selectively chlorinates the imidazole nitrogen .
Functionalization of Methoxy Groups
The 4-methoxyphenyl and 2-methoxy-5-methylphenyl substituents undergo demethylation and substitution:
Ring-Opening Reactions
The imidazo-thiazole ring undergoes cleavage under strong oxidative conditions:
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Oxidation with KMnO₄ :
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
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C–N Bond Cleavage : Forms 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole and acrylamide side products .
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Quantum Yield : Φ = 0.12 ± 0.03 (measured via actinometry).
Catalytic Hydrogenation
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Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C (3 h)
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Product : Saturated imidazoline-thiazolidine hybrid compound (reduction of thiazole double bond) .
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Yield : 89%
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated derivatives | 75 |
| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, Et₃N, THF | Alkynylated analogs at thiazole C5 | 81 |
Key Stability Considerations
Scientific Research Applications
Chemistry
In the field of organic chemistry, N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of imidazothiazoles possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further development as an anticancer agent.
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Targeting Specific Pathways : The compound may interact with specific enzymes or receptors involved in disease processes.
- Formulation Development : Ongoing research aims to optimize formulations for enhanced bioavailability and efficacy.
Industry
In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes:
- Catalysts : Potential use as a catalyst in organic reactions due to its unique structural features.
- Polymer Science : Exploration of its properties for incorporation into polymer matrices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related imidazothiazole compounds. The study demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The target compound’s propanamide chain provides greater conformational flexibility compared to shorter acetamide-linked derivatives (e.g., 5h , 5g ). Substituents on the aryl groups (e.g., methoxy, chloro, methylsulfonyl) influence solubility, melting points, and binding affinity. Key analogues are summarized below:
*Piperazine ring modified with 4-methoxybenzyl group.
Key Observations:
- Methoxy vs. Chloro Substitutents : Methoxy groups (e.g., in 5h ) improve solubility but may reduce metabolic stability compared to chloro substituents (e.g., 5l ) .
- Melting Points : Derivatives with polar groups (e.g., 5h ) exhibit higher melting points (~110°C) than lipophilic analogues (e.g., 5l at 116–118°C) .
Enzyme Inhibition
- LOX Inhibition : Compound i (IC50 = 11.5 µM) demonstrates moderate LOX inhibition via hydrophobic interactions, while pyrazole-based ii (IC50 = 1.92 µM) shows superior potency, highlighting the role of heterocycle choice .
- Kinase Inhibition : 5l inhibits VEGFR2 (5.72% at 20 µM) and exhibits potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM) .
Cytotoxicity
- Methylsulfonyl Derivatives : Compound 5 (IC50 = 1.4 µM) and its dimethyl analogue 6a (IC50 = 1.2 µM) show strong activity, likely due to enhanced electron-withdrawing effects .
- Chloro-Substituted Analogues : 5l ’s 4-chlorophenyl group contributes to its selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 µM) .
Biological Activity
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a complex organic compound that belongs to the class of imidazo-thiazoles. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.4 g/mol. The compound features a unique structure characterized by the presence of methoxy and methylphenyl groups attached to an imidazo-thiazole core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | SICIPLQUAYPEEY-UHFFFAOYSA-N |
Antibacterial Activity
Research has indicated that compounds within the imidazo-thiazole class exhibit significant antibacterial properties. For instance, studies have shown that modifications in the phenyl rings can enhance the antibacterial activity against various strains of bacteria. The presence of substituents such as methoxy groups has been linked to improved efficacy against Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial effects, imidazo-thiazole derivatives have demonstrated antifungal properties. Compounds similar to this compound have been tested against fungal strains, showing promising results in inhibiting fungal growth.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, compounds containing the imidazo-thiazole moiety have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against tumor cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of imidazo-thiazole derivatives on human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings were crucial for enhancing cytotoxicity.
Table 2: Summary of Biological Activities
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets within cells. These interactions can modulate enzyme activities or affect cellular signaling pathways leading to desired biological outcomes such as inhibition of cell growth or microbial proliferation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves constructing the imidazo[2,1-b][1,3]thiazole core followed by functionalization. Key steps include:
- Cyclocondensation : Use phenylisothiocyanate with S-amino acids in Et₃N/DMF-H₂O to form the thiazole ring .
- Propanamide linkage : Coupling via carbodiimide-mediated amidation (e.g., EDCI/DMAP) between the imidazothiazole intermediate and 2-methoxy-5-methylphenylamine, achieving yields up to 76% .
- Critical parameters : Temperature (293–298 K), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for amine:acylating agent). Optimize via Design of Experiments (DoE) to minimize byproducts .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core cyclization | H₂SO₄, 24h, 298K | 97.4 | >99% | |
| Amidation | EDCI, DMAP, DCM | 76.2 | 98% |
Q. Which spectroscopic and analytical methods are most effective for structural validation?
- FT-IR : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹; methoxy C-O at ~1250 cm⁻¹) .
- NMR : ¹H NMR shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons as multiplet signals (δ 7.2–8.0 ppm). ¹³C NMR confirms quaternary carbons in the imidazothiazole ring (δ 145–160 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry and packing interactions (e.g., co-crystals analyzed via single-crystal diffraction) .
- Mass spectrometry : FAB-MS provides accurate [M+H]+ peaks (error <0.01%) .
Note : Discrepancies in spectral data (e.g., overlapping signals) require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be systematically addressed?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and viability assays (MTT vs. ATP-based) to minimize variability .
- Orthogonal validation : Confirm target binding via surface plasmon resonance (SPR) and downstream pathway modulation via Western blot .
- Metabolomic profiling : Identify off-target effects using LC-MS-based metabolomics to correlate bioactivity with metabolic perturbations .
Example : A study showing IC₅₀ variability (5–20 µM) across assays may reflect differences in cellular efflux pumps, resolved using transporter knockout models .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- DFT calculations : Optimize geometry and electron density to correlate substituent effects (e.g., methoxy position) with HOMO/LUMO gaps (~4.5 eV) .
- Molecular docking : AutoDock Vina predicts binding poses in target proteins (e.g., kinases), validated by 100 ns MD simulations (RMSD <2 Å) .
- QSAR modeling : Partial Least Squares (PLS) regression on descriptors like LogP (4.8) and polar surface area (108 Ų) predicts bioactivity trends (R² >0.8) .
Case Study : Methoxy-to-fluoro substitution increases metabolic stability (t₁/₂ from 2h to 6h) but reduces solubility (LogP from 4.8 to 5.2), requiring formulation optimization .
Q. What methodologies resolve challenges in scaling up synthesis for in vivo studies?
- Flow chemistry : Continuous reactors improve reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation adapted for imidazothiazole intermediates) .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >99% pure batches .
- Formulation : For low solubility (DMSO solubility ~12.5 mg/mL), employ PEG300/Tween 80-based vehicles to achieve ≥1.25 mg/mL in vivo dosing solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
